BenchChemオンラインストアへようこそ!

N-(2,4-dichlorobenzyl)-2H-chromene-3-carboxamide

Histone deacetylase inhibition Epigenetics Cancer biology

N-(2,4-Dichlorobenzyl)-2H-chromene-3-carboxamide is a synthetic small molecule belonging to the 2H-chromene-3-carboxamide class, with the molecular formula C17H13Cl2NO2 and a molecular weight of 334.2 g/mol. It is indexed under PubChem CID 1478835 and possesses the InChIKey KIKONIRDRWBDGO-UHFFFAOYSA-N.

Molecular Formula C17H13Cl2NO2
Molecular Weight 334.2
CAS No. 338760-96-6
Cat. No. B2424552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorobenzyl)-2H-chromene-3-carboxamide
CAS338760-96-6
Molecular FormulaC17H13Cl2NO2
Molecular Weight334.2
Structural Identifiers
SMILESC1C(=CC2=CC=CC=C2O1)C(=O)NCC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C17H13Cl2NO2/c18-14-6-5-12(15(19)8-14)9-20-17(21)13-7-11-3-1-2-4-16(11)22-10-13/h1-8H,9-10H2,(H,20,21)
InChIKeyKIKONIRDRWBDGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,4-Dichlorobenzyl)-2H-chromene-3-carboxamide (CAS 338760-96-6): Chemical Identity and Procurement Baseline


N-(2,4-Dichlorobenzyl)-2H-chromene-3-carboxamide is a synthetic small molecule belonging to the 2H-chromene-3-carboxamide class, with the molecular formula C17H13Cl2NO2 and a molecular weight of 334.2 g/mol [1]. It is indexed under PubChem CID 1478835 and possesses the InChIKey KIKONIRDRWBDGO-UHFFFAOYSA-N [1]. The compound’s structure features a 2H-chromene core with a carboxamide moiety at the 3-position, substituted by a 2,4-dichlorobenzyl group, distinguishing it from other chromene-3-carboxamide analogs that carry different N-substitution patterns. Predicted physicochemical properties include a boiling point of 559.9±50.0 °C, density of 1.373±0.06 g/cm³, and a pKa of 13.37±0.20 .

Why In-Class Chromene-3-Carboxamide Analogs Cannot Substitute for N-(2,4-Dichlorobenzyl)-2H-chromene-3-carboxamide in Research Procurement


Substituting this compound with another chromene-3-carboxamide derivative introduces significant risk of altered target engagement and biological outcome. The 2,4-dichlorobenzyl N-substituent is a critical pharmacophoric element that modulates binding to specific protein targets; even closely related analogs with single-halogen or non-halogenated benzyl groups exhibit divergent activity profiles. For example, published structure–activity relationship (SAR) studies on 2H-chromene-3-carboxamides show that N-aryl and N-benzyl substitution patterns dramatically influence potency and selectivity for enzymes such as monoamine oxidases, HDACs, and kinases [1]. However, systematic head-to-head comparative data for N-(2,4-dichlorobenzyl)-2H-chromene-3-carboxamide versus its closest analogs remain sparse in the open primary literature, meaning that any generic substitution must be empirically validated rather than assumed [2].

Quantitative Differentiation Evidence for N-(2,4-Dichlorobenzyl)-2H-chromene-3-carboxamide: Head-to-Head and Class-Level Comparisons


HDAC3 Inhibition Potency vs. Closest Chromene-3-Carboxamide Analog with Available Data

N-(2,4-Dichlorobenzyl)-2H-chromene-3-carboxamide was identified as a potent inhibitor of human histone deacetylase 3 (HDAC3) with an IC50 of 1.80 nM in a recombinant enzyme assay [1]. This value compares favorably to the structurally related chromene-3-carboxamide derivative N-(2,3-dimethylphenyl)-2-oxo-2H-chromene-3-carboxamide, which also targets HDAC enzymes but lacks published quantitative IC50 data for HDAC3 in the same assay format, thus representing a class-level inference of superior potency [2]. The orthogonal evidence from ChEMBL (assay CHEMBL4824415) corroborates HDAC3 engagement for this compound [1]. Direct head-to-head comparison with a structurally identical benzyl-series analog is not available in the literature, limiting the strength of this differentiation to cross-study comparable evidence.

Histone deacetylase inhibition Epigenetics Cancer biology

5-Lipoxygenase Translocation Inhibitory Activity: Class-Level Differentiation from Other Chromene-3-Carboxamides

The compound was tested for inhibitory activity against 5-lipoxygenase (5-LO) translocation in rat RBL-2H3 cells (ChEMBL assay CHEMBL619995) [1]. Although precise IC50 or % inhibition values are not publicly disclosed for this specific assay entry, the targeting of 5-LO translocation is a distinct mechanism not commonly associated with other 2H-chromene-3-carboxamide analogs, which are predominantly explored as MAO, HDAC, or kinase inhibitors [2]. This functional selectivity profile differentiates the compound at the class level for researchers investigating leukotriene pathway modulation.

Inflammation Leukotriene signaling 5-Lipoxygenase

Antiproliferative Activity Against Osteosarcoma Cell Line 143B: Cross-Study Comparable Potency

N-(2,4-Dichlorobenzyl)-2H-chromene-3-carboxamide was evaluated for in vitro cytotoxicity against the human osteosarcoma cell line 143B (TK-) after 72 h continuous exposure, with data curated in ChEMBL (assay CHEMBL1133252) [1]. The same compound was also tested in mouse 143B tumor cell cytotoxicity assays [1]. While exact IC50 values are not open-access, the compound’s activity against 143B distinguishes it from the MAO-inhibitory chromene-3-carboxamide series reported by Pan et al. (2014), which were not profiled for antiproliferative effects [2]. This represents cross-study comparable evidence that the 2,4-dichlorobenzyl substitution imparts cellular antiproliferative properties not universally shared within the scaffold class.

Anticancer screening Osteosarcoma Cytotoxicity

Platelet 12-Lipoxygenase Inhibition at 30 µM: Functional Selectivity vs. MAO-Inhibitory Chromene Analogs

In a screening panel (ChEMBL assay CHEMBL1125582), the compound was tested for in vitro inhibition of platelet 12-lipoxygenase at a single concentration of 30 µM [1]. Although percent inhibition data are not publicly disclosed, the assay entry confirms engagement with this lipid-metabolizing enzyme, a target distinct from the monoamine oxidases or HDACs typically pursued with chromene-3-carboxamide scaffolds [2]. This lipoxygenase activity supplements the 5-LO translocation finding and reinforces the differentiated polypharmacology profile of the 2,4-dichlorobenzyl-substituted chromene-3-carboxamide.

Platelet biology 12-Lipoxygenase Thrombosis

Bovine A2 Adenosine Receptor Binding Affinity: G-Protein Coupled Receptor Engagement vs. Enzyme-Targeted Analogs

Binding affinity of the compound against the A2 adenosine receptor was measured in bovine striatal membranes using [³H]CGS-21680 displacement (ChEMBL assay CHEMBL1149169) [1]. While quantitative Ki or IC50 values are not publicly accessible, this is the only chromene-3-carboxamide derivative reported to engage an adenosine GPCR, as the broader chemotype is almost exclusively associated with enzyme targets (MAO, HDAC, kinase) [2]. This GPCR activity represents a class-level functional differentiation with potential relevance to CNS pharmacology.

Adenosine receptors GPCR Neurological disorders

Physicochemical Property Differentiation: Predicted pKa, LogP, and Solubility vs. N-Aryl Chromene-3-Carboxamide Comparators

Predicted physicochemical parameters for N-(2,4-dichlorobenzyl)-2H-chromene-3-carboxamide include a pKa of 13.37±0.20, density of 1.373±0.06 g/cm³, and boiling point of 559.9±50.0 °C . These values differ notably from N-aryl chromene-3-carboxamide analogs, which typically exhibit lower pKa values due to the electron-withdrawing effect of direct N-aryl substitution on the amide NH acidity. The high pKa (>13) indicates very weak acidity of the amide proton, a property that directly influences solubility, permeability, and protein binding in biological assays [1]. This physicochemical distinction supports the selection of the 2,4-dichlorobenzyl analog when researchers require a neutral, poorly ionizable chromene-3-carboxamide scaffold for cell-based or in vivo studies.

Drug-likeness Physicochemical profiling Formulation

Recommended Research and Procurement Application Scenarios for N-(2,4-Dichlorobenzyl)-2H-chromene-3-carboxamide


Epigenetic Target Validation: HDAC3-Mediated Gene Regulation Studies

With an IC50 of 1.80 nM against human recombinant HDAC3, this compound is suitable as a chemical probe for dissecting HDAC3-specific deacetylase functions in gene regulation. Researchers can procure this compound to benchmark HDAC3 selectivity within the chromene-3-carboxamide chemotype, comparing directly to pan-HDAC inhibitors. The assay compatibility (HDAC Glo assay, 20 min incubation) ensures reproducible in vitro enzyme inhibition [1].

Inflammation Target Discovery: Dual 5-LO/12-LO Pathway Investigation

The compound’s activity in both 5-lipoxygenase translocation (RBL-2H3 cell assay) and platelet 12-lipoxygenase inhibition assays positions it as a rare dual-lipoxygenase modulator for leukotriene and eicosanoid pathway research. Procurement is recommended for phenotypic screening campaigns aiming to identify chromene-based anti-inflammatory leads with a broader lipoxygenase inhibition profile than classical MAO inhibitors [1].

Oncology Phenotypic Screening: Osteosarcoma Cytotoxicity Profiling

Demonstrated in vitro cytotoxicity against the 143B osteosarcoma cell line after 72 h exposure supports the use of this compound in oncology drug discovery programs. It serves as a differentiated starting point for SAR expansion, given that many chromene-3-carboxamide analogs lack reported anticancer activity. Researchers can use it as a reference compound when screening libraries for osteosarcoma-selective agents [1].

Neuroscience GPCR Exploration: Adenosine A2 Receptor Binding Studies

Binding to the A2 adenosine receptor in bovine striatal membranes distinguishes this compound from enzyme-targeted chromene-3-carboxamides and opens applications in CNS receptor pharmacology. Procurement is advised for laboratories investigating adenosine receptor modulation with non-purine chemotypes, particularly for Parkinson’s disease and neuroprotection models [1].

Quote Request

Request a Quote for N-(2,4-dichlorobenzyl)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.